

Spectroscopic Analysis of 9-ethyl-9H-carbazole-2-carbaldehyde: A Technical Overview

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Compound of Interest

9-ethyl-9H-carbazole-2carbaldehyde

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A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for **9-ethyl-9H-carbazole-2-carbaldehyde** is currently unavailable in readily accessible scientific literature and databases. Extensive searches have predominantly yielded data for the isomeric compound, 9-ethyl-9H-carbazole-3-carbaldehyde.

This guide will, therefore, focus on providing a detailed account of the synthetic pathway that can be employed to produce **9-ethyl-9H-carbazole-2-carbaldehyde** and the expected NMR spectral characteristics based on the analysis of structurally similar compounds. This information is targeted towards researchers, scientists, and drug development professionals who may be involved in the synthesis and characterization of this and related carbazole derivatives.

Synthetic Protocol

The synthesis of **9-ethyl-9H-carbazole-2-carbaldehyde** can be achieved through a multi-step process starting from commercially available carbazole. The general methodology involves the N-alkylation of the carbazole ring followed by a formylation reaction directed to the 2-position.

Step 1: N-Ethylation of Carbazole

Carbazole is first N-ethylated using a suitable ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium hydroxide or sodium hydride in a polar aprotic



solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Step 2: Vilsmeier-Haack Formylation

The resulting 9-ethyl-9H-carbazole is then subjected to a Vilsmeier-Haack reaction to introduce the carbaldehyde group. This reaction employs a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCI3) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction is typically carried out at low temperatures, and the regioselectivity of the formylation is influenced by the electronic properties of the carbazole ring. While the 3 and 6 positions are generally more reactive, careful control of reaction conditions can favor the formation of the 2-carbaldehyde isomer.

Predicted NMR Spectral Data

While experimental data for **9-ethyl-9H-carbazole-2-carbaldehyde** is not available, we can predict the expected chemical shifts in the 1H and 13C NMR spectra based on the known values for the parent 9-ethyl-9H-carbazole and the influence of the aldehyde substituent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the aldehyde proton.



Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
Aldehyde (-CHO)	9.8 - 10.2	Singlet	-
Aromatic (H1)	8.0 - 8.2	Doublet	~8.0
Aromatic (H3)	7.8 - 8.0	Doublet	~8.0
Aromatic (H4)	7.4 - 7.6	Triplet	~7.5
Aromatic (H5)	7.5 - 7.7	Doublet	~8.0
Aromatic (H6, H7, H8)	7.2 - 7.5	Multiplet	-
N-CH ₂	4.3 - 4.5	Quartet	~7.2
N-CH ₂ -CH ₃	1.3 - 1.5	Triplet	~7.2

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbazole ring carbons, the ethyl group carbons, and the carbonyl carbon of the aldehyde.

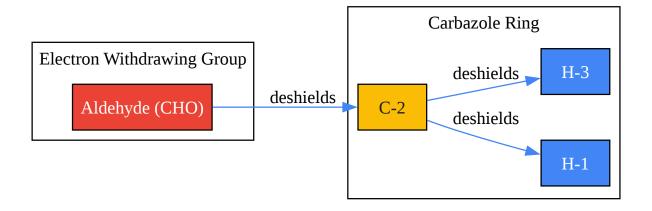
Carbon Assignment	Predicted Chemical Shift (ppm)	
Aldehyde (C=O)	190 - 195	
Aromatic (C2)	130 - 135	
Aromatic (C4a, C4b, C8a, C9a)	120 - 145	
Aromatic (C1, C3, C4, C5, C6, C7, C8)	110 - 130	
N-CH ₂	37 - 40	
N-CH ₂ -CH ₃	13 - 15	

Logical Relationship of Chemical Shifts

The introduction of the electron-withdrawing aldehyde group at the C-2 position of the 9-ethyl-9H-carbazole will have a predictable effect on the chemical shifts of the neighboring protons



and carbons.



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Caption: Deshielding effect of the aldehyde group on adjacent nuclei.

The aldehyde group will deshield the adjacent protons (H-1 and H-3) and the carbon to which it is attached (C-2), causing their signals to appear at a higher chemical shift (downfield) compared to the unsubstituted 9-ethyl-9H-carbazole. This deshielding effect is a key feature to look for when analyzing the NMR spectra of this compound.

In conclusion, while direct experimental NMR data for **9-ethyl-9H-carbazole-2-carbaldehyde** remains elusive in the public domain, this guide provides a robust framework for its synthesis and the prediction of its spectral characteristics. Researchers aiming to work with this compound should find the provided information valuable for its preparation and subsequent characterization.

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